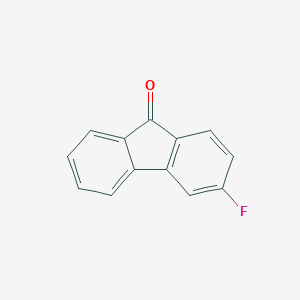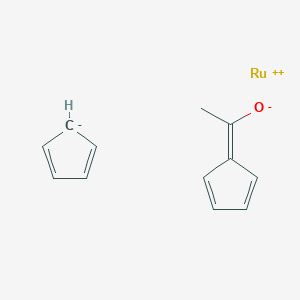
Acetylruthenocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylruthenocene is an organometallic compound that belongs to the family of metallocenes. It consists of a ruthenium ion sandwiched between two cyclopentadienyl rings, with an acetyl group attached to one of the cyclopentadienyl rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acetylruthenocene can be synthesized through several methods. One common method involves the reaction of ruthenium trisacetylacetonate with an excess of cyclopentadienylmagnesium bromide. The reaction proceeds as follows:
Ru(acac)3+2C5H5MgBr→Ru(C5H5)2+3acacMgBr
Another method involves the reaction of sodium cyclopentadienide with ruthenium dichloride, which is prepared in situ by the reduction of ruthenium trichloride:
RuCl3+3NaC5H5→Ru(C5H5)2+3NaCl
Industrial Production Methods: Industrial production of ruthenocene, acetyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Acetylruthenocene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as ferric chloride or ceric ammonium nitrate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as alkyl or aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of ruthenium(III) complexes, while reduction can yield ruthenium(II) complexes.
Wissenschaftliche Forschungsanwendungen
Acetylruthenocene has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: this compound is studied for its potential use in biological imaging and as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of ruthenocene, acetyl- involves its interaction with molecular targets through coordination chemistry. The ruthenium center can form stable complexes with various ligands, allowing it to participate in electron transfer reactions and catalytic processes. The acetyl group can also influence the reactivity and stability of the compound by modifying the electronic properties of the cyclopentadienyl rings.
Vergleich Mit ähnlichen Verbindungen
Acetylruthenocene is unique compared to other metallocenes due to the presence of the acetyl group, which imparts distinct chemical properties. Similar compounds include:
Ferrocene: Consists of an iron ion sandwiched between two cyclopentadienyl rings. It is less reactive than ruthenocene, acetyl-.
Cobaltocene: Contains a cobalt ion and is known for its high reactivity and ability to undergo redox reactions.
Nickelocene: Features a nickel ion and is less stable compared to ruthenocene, acetyl-.
This compound stands out due to its stability and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
1316-92-3 |
|---|---|
Molekularformel |
C12H12ORu |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylideneethanolate;ruthenium(2+) |
InChI |
InChI=1S/C7H8O.C5H5.Ru/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-5,8H,1H3;1-5H;/q;-1;+2/p-1 |
InChI-Schlüssel |
TXQXQGJNKHCSRU-UHFFFAOYSA-M |
SMILES |
CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Ru+2] |
Kanonische SMILES |
CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Ru+2] |
Synonyme |
acetylruthenocene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


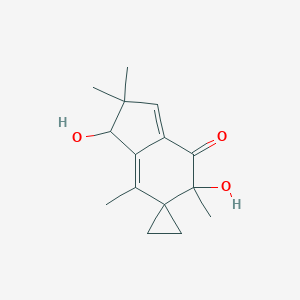

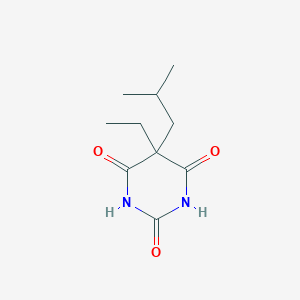

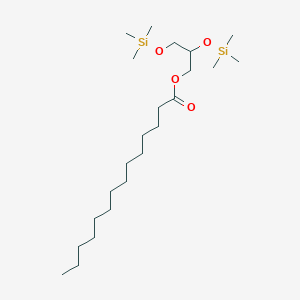
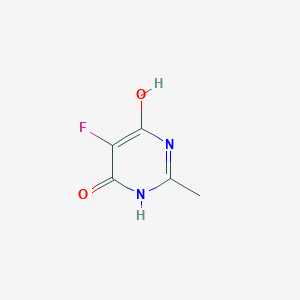
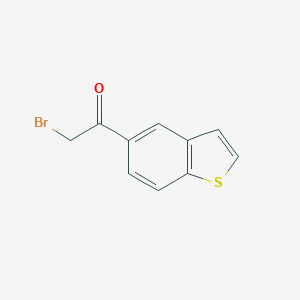
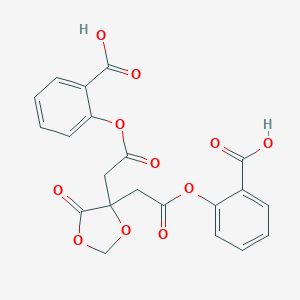
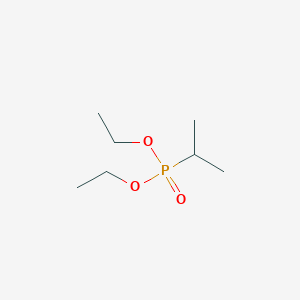
![Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1)](/img/structure/B73819.png)



